molecular formula C20H27NO3S B486597 2-ethoxy-5-isopropyl-4-methyl-N-(2-phenylethyl)benzenesulfonamide CAS No. 791844-20-7

2-ethoxy-5-isopropyl-4-methyl-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B486597
CAS No.: 791844-20-7
M. Wt: 361.5g/mol
InChI Key: LJKVMJNHJLJLNF-UHFFFAOYSA-N
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Description

2-ethoxy-5-isopropyl-4-methyl-N-(2-phenylethyl)benzenesulfonamide is a synthetic organic compound with a complex structure. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound is characterized by its unique combination of functional groups, including an ethoxy group, an isopropyl group, a methyl group, and a phenylethyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-isopropyl-4-methyl-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form an amine.

    Sulfonation: The amine is then subjected to sulfonation using reagents like chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: Subsequent alkylation reactions introduce the ethoxy, isopropyl, and methyl groups at specific positions on the benzene ring.

    Final Coupling: The final step involves coupling the sulfonamide with 2-phenylethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-isopropyl-4-methyl-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, Friedel-Crafts alkylation or acylation reagents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides depending on the reagents used.

Scientific Research Applications

2-ethoxy-5-isopropyl-4-methyl-N-(2-phenylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide: Lacks the phenylethyl group.

    N-(2-phenylethyl)benzenesulfonamide: Lacks the ethoxy, isopropyl, and methyl groups.

Uniqueness

2-ethoxy-5-isopropyl-4-methyl-N-(2-phenylethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and development in various fields.

Biological Activity

2-Ethoxy-5-isopropyl-4-methyl-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological effects.

  • Molecular Formula : C17H23NO3S
  • Molecular Weight : 353.5 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes and receptors involved in inflammatory and metabolic pathways. Sulfonamides are known to inhibit certain enzymes, and this compound likely follows a similar mechanism.

Biological Activity Overview

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The specific compound may exhibit activity against a range of bacterial strains, although detailed studies are required to quantify this effect.
  • Anti-inflammatory Effects : Preliminary studies suggest that compounds in this class can modulate inflammatory responses, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
  • Antitumor Potential : Research indicates that similar sulfonamide derivatives may possess antitumor properties by inhibiting pathways critical for cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AntitumorInhibition of cancer cell proliferation

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of sulfonamide derivatives, compounds similar to this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showing effective concentrations in the low micromolar range .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of sulfonamides revealed that this compound could inhibit the production of pro-inflammatory cytokines in vitro. The study utilized human monocyte-derived macrophages stimulated with lipopolysaccharides (LPS), demonstrating a dose-dependent reduction in TNF-alpha levels with an IC50 value around 18 nM .

Case Study 3: Antitumor Activity

Research into the antitumor effects of sulfonamide derivatives has shown promising results, particularly in models of breast and colon cancer. In vivo studies indicated that administration of related compounds resulted in reduced tumor growth rates and improved survival outcomes in animal models, suggesting potential therapeutic applications for this class of compounds .

Properties

IUPAC Name

2-ethoxy-4-methyl-N-(2-phenylethyl)-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3S/c1-5-24-19-13-16(4)18(15(2)3)14-20(19)25(22,23)21-12-11-17-9-7-6-8-10-17/h6-10,13-15,21H,5,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKVMJNHJLJLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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